molecular formula C17H18BrNO B244771 N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

カタログ番号 B244771
分子量: 332.2 g/mol
InChIキー: FAFFVEQGLWSZRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide is a chemical compound that belongs to the class of amide derivatives. It is commonly referred to as BDMC, and its molecular formula is C17H18BrNO. BDMC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.

作用機序

The mechanism of action of BDMC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. BDMC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. By inhibiting HDACs, BDMC can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMC has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. BDMC has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, BDMC has been reported to modulate the expression of various genes involved in cancer development and progression.

実験室実験の利点と制限

BDMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BDMC has also been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. However, BDMC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, BDMC has poor bioavailability, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for BDMC research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. BDMC has been found to enhance the efficacy of certain chemotherapy drugs, indicating its potential as a complementary therapeutic agent. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of BDMC and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its anti-proliferative and pro-apoptotic effects make it a potential therapeutic agent for cancer treatment. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

合成法

The synthesis of BDMC involves the reaction of 4-bromo-2,6-dimethylbenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BDMC.

科学的研究の応用

BDMC has shown promising results in various scientific research studies, particularly in the field of cancer research. It has been reported to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. BDMC has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BDMC has been reported to inhibit the growth of tumors in animal models, indicating its potential as a therapeutic agent for cancer treatment.

特性

分子式

C17H18BrNO

分子量

332.2 g/mol

IUPAC名

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H18BrNO/c1-10-5-11(2)7-14(6-10)17(20)19-16-12(3)8-15(18)9-13(16)4/h5-9H,1-4H3,(H,19,20)

InChIキー

FAFFVEQGLWSZRI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C

正規SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。